2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide

Description

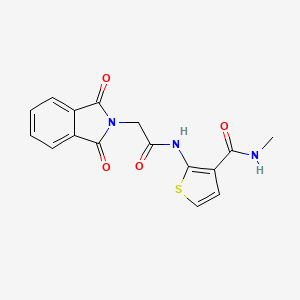

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a carboxamide group at the 3-position and an acetamido linker at the 2-position. The acetamido moiety is further modified with a 1,3-dioxoisoindolin-2-yl (phthalimide) group, a structural motif known for its electron-withdrawing properties and role in enhancing biological activity .

Key structural attributes include:

- Thiophene ring: Provides a planar, aromatic scaffold for functional group attachment.

- N-methylcarboxamide: Enhances solubility and influences binding interactions.

Properties

IUPAC Name |

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-17-13(21)11-6-7-24-14(11)18-12(20)8-19-15(22)9-4-2-3-5-10(9)16(19)23/h2-7H,8H2,1H3,(H,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJMGXYCGQPRJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with acetic anhydride to introduce the acetamido group. Finally, the thiophene ring is introduced through a coupling reaction with N-methylthiophene-3-carboxylic acid under suitable conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using reagents such as alkyl halides or acyl chlorides.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as phthalimide, acetic acid, and thiophene derivatives

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its unique structural properties.

Biology

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli.

Medicine

- Potential Therapeutic Agent : Research is ongoing to evaluate its effectiveness in treating specific types of cancer and bacterial infections. Its mechanism involves inhibiting enzymes linked to cell proliferation and survival.

Industry

- Material Development : The compound's unique structural features make it suitable for developing new materials, including polymers and dyes.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of derivatives similar to this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) around 256 µg/mL for related structures.

-

Cytotoxicity Assessment :

- Investigations into cytotoxic effects revealed that compounds with similar motifs demonstrated selective toxicity towards cancer cell lines while sparing normal cells. This suggests potential for therapeutic use in oncology.

-

Enzyme Inhibition Research :

- Studies highlighted that similar compounds can inhibit critical enzymes such as acetylcholinesterase, which are relevant in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide

- Structure : Features a 3-acetyl group on the thiophene instead of N-methylcarboxamide.

- The acetyl group may reduce solubility compared to carboxamide derivatives . 2.1.2. N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structure: Contains a cyano group at the 3-position and a thiophene-acetamido side chain.

Modifications to the Acetamido Linker

Thiazolidinone-Phthalimide Hybrids (e.g., Compounds 7a–l)

- Structure: Replace the thiophene core with a thiazolidinone ring while retaining the phthalimide-acetamido group.

- Activity : Exhibit potent anti-inflammatory effects. For example:

- Key Insight : Alkyl substituents (e.g., -CH3, -C2H5) enhance anti-inflammatory activity, while bulkier groups (e.g., phenyl) reduce efficacy .

Carboxamide Substituent Variations

N-(2-Furylmethyl) Derivatives

- Structure : The carboxamide group is substituted with a furylmethyl moiety instead of methyl.

- Impact : The furan ring introduces additional hydrogen-bonding sites but may reduce metabolic stability compared to N-methyl .

Crystallographic and Physicochemical Comparisons

- 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid: Structure: Lacks the thiophene core but shares the phthalimide-acetamido motif. Crystallography: Non-planar conformation with dihedral angles of 89.08° and 83.21°, forming 2D networks via N–H⋯O and O–H⋯O hydrogen bonds . Implications: The rigid, hydrogen-bonded structure may influence solubility and bioavailability in related compounds.

Biological Activity

The compound 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide is a synthetic derivative that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxoisoindoline moiety linked to an acetamido group and a N-methylthiophene ring. Its molecular formula is with a molecular weight of approximately 286.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.34 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The dioxoisoindoline structure is known for its potential to act as an enzyme inhibitor, particularly in pathways involving oxidative stress and inflammation.

Antioxidant Properties

Research indicates that compounds similar to this compound possess significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cellular environments.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including:

- Tyrosinase : A key enzyme in melanin biosynthesis, where inhibition can lead to applications in skin lightening agents.

- Sirtuins : A family of proteins involved in cellular regulation and aging, with implications in metabolic diseases and cancer therapy.

Case Studies

-

Tyrosinase Inhibition Study

- In vitro experiments demonstrated that this compound inhibited tyrosinase activity with an IC50 value comparable to standard inhibitors like kojic acid.

- The study found that the compound significantly reduced melanin production in B16F10 melanoma cells, indicating its potential use in cosmetic formulations aimed at skin depigmentation.

-

Sirtuin Inhibition

- A study investigating the effects on SIRT1 and SIRT2 revealed that the compound selectively inhibited SIRT2 with an IC50 value of 0.62 µM, suggesting its utility in neuroprotective therapies targeting neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics with moderate metabolic stability.

Cytotoxicity Assessment

Cytotoxicity tests performed on various cancer cell lines indicated that the compound exhibits selective cytotoxic effects, sparing normal cells while effectively inducing apoptosis in malignant cells.

Q & A

Basic: What are the common synthetic routes for synthesizing 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Prepare the thiophene-3-carboxamide backbone via cyanoacetylation. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can react with 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate with an active methylene group .

- Step 2: Perform Knoevenagel condensation with substituted benzaldehydes in the presence of a catalytic system (e.g., piperidine and acetic acid in toluene) to introduce the acrylamido moiety .

- Step 3: Incorporate the 1,3-dioxoisoindolin-2-yl group via nucleophilic substitution or amide coupling. For analogous compounds, TBTU (coupling agent) and 2,6-lutidine (base) in dry DCM are used to activate carboxylic acids for amide bond formation .

- Purification: Recrystallize with alcohols (e.g., ethanol) and confirm purity via TLC .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

Key methods include:

- IR Spectroscopy: Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, thiophene ring vibrations) .

- NMR (¹H and ¹³C): Assign protons and carbons, e.g., thiophene ring protons (δ 6.5–7.5 ppm), methyl groups in N-methylacetamide (δ 2.8–3.2 ppm), and isoindolinone aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-TOF or HRMS, with fragmentation patterns matching expected structures .

- X-ray Crystallography: Resolve 3D structure and intermolecular interactions (e.g., C–H⋯O/S bonds), critical for confirming stereochemistry .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Catalyst Screening: Test alternative bases (e.g., triethylamine vs. piperidine) or coupling agents (HATU vs. TBTU) to enhance amidation efficiency .

- Solvent Selection: Compare toluene (non-polar) with DMF (polar aprotic) for condensation reactions; toluene reduces side reactions in Knoevenagel steps .

- Temperature Control: Reflux at 80–100°C for 5–6 hours balances reaction speed and decomposition .

- Real-Time Monitoring: Use TLC (hexane:ethyl acetate, 9:3) or HPLC to track reaction progress and terminate at optimal conversion .

Advanced: How to resolve discrepancies in NMR data interpretation, particularly for overlapping peaks?

Methodological Answer:

- 2D NMR (COSY, HSQC): Differentiate overlapping proton signals (e.g., thiophene vs. isoindolinone protons) through correlation spectroscopy .

- Variable Temperature NMR: Shift or split peaks by analyzing spectra at 25°C vs. 40°C to identify dynamic processes (e.g., rotational barriers in amide bonds) .

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to assign ambiguous signals .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .

Advanced: What in vitro assays are suitable for evaluating biological activity (e.g., anti-inflammatory or antioxidant potential)?

Methodological Answer:

- Antioxidant Assays:

- Anti-Inflammatory Assays:

- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay to rule out non-specific toxicity .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with modifications to the isoindolinone (e.g., electron-withdrawing groups) or thiophene rings (e.g., methyl vs. phenyl groups) .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with COX-2 active site) .

- Bioisosteric Replacement: Replace the acetamide group with sulfonamide or urea to assess impact on solubility and activity .

- Data Correlation: Statistically link physicochemical properties (LogP, polar surface area) to bioactivity using multivariate analysis (e.g., PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.